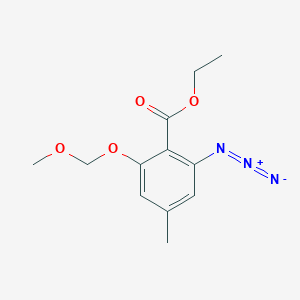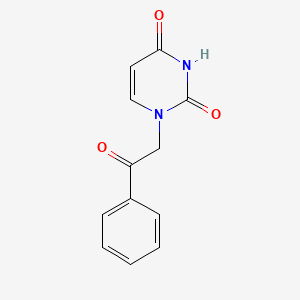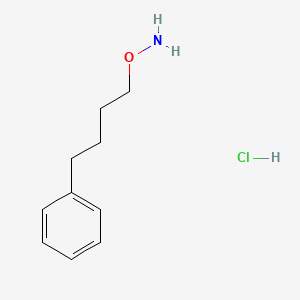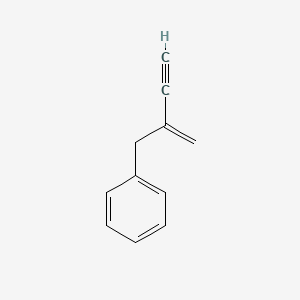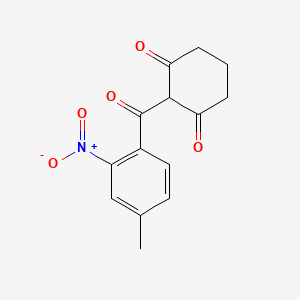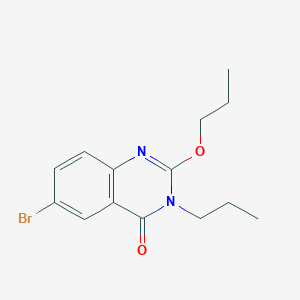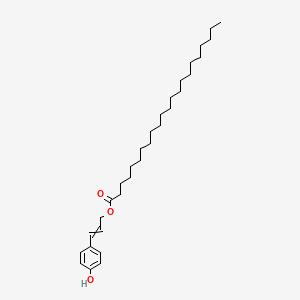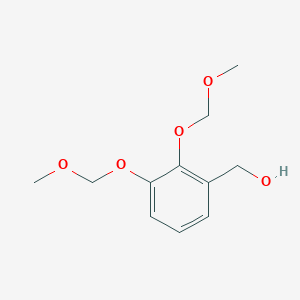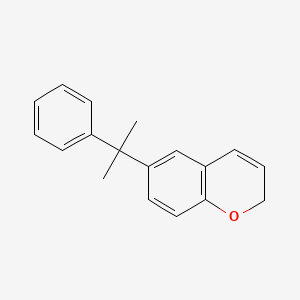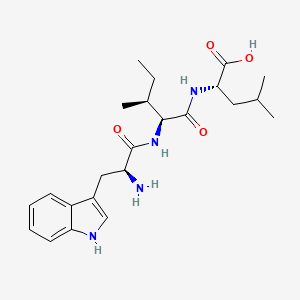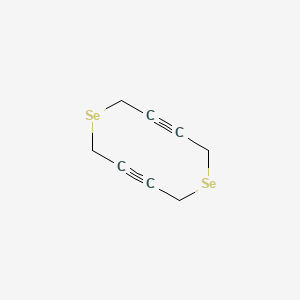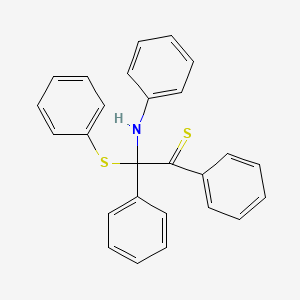
2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione is an organic compound that features a complex structure with multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione typically involves multi-step organic reactions. One common method includes the reaction of aniline with diphenylacetylene in the presence of a sulfur source. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione involves its interaction with various molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to its observed biological effects. The specific pathways and targets depend on the context of its application, such as its role as an antifungal or antibacterial agent .
Comparación Con Compuestos Similares
Similar Compounds
2-Anilino-1,2-diphenylethanone: Shares a similar core structure but lacks the phenylsulfanyl and thione groups.
2,3-Dianilino-1,4-naphthoquinone: Contains an anilino group and exhibits similar biological activities.
Uniqueness
2-Anilino-1,2-diphenyl-2-(phenylsulfanyl)ethane-1-thione is unique due to its combination of anilino, diphenyl, and phenylsulfanyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
141693-21-2 |
|---|---|
Fórmula molecular |
C26H21NS2 |
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
2-anilino-1,2-diphenyl-2-phenylsulfanylethanethione |
InChI |
InChI=1S/C26H21NS2/c28-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22,27-23-17-9-3-10-18-23)29-24-19-11-4-12-20-24/h1-20,27H |
Clave InChI |
MNGPJAURGLHPGM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=S)C(C2=CC=CC=C2)(NC3=CC=CC=C3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


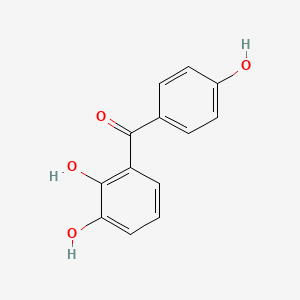
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
